![molecular formula C6H3Cl2N3O2S B13066350 4-Chloropyrrolo[2,1-f][1,2,4]triazine-7-sulfonyl chloride](/img/structure/B13066350.png)
4-Chloropyrrolo[2,1-f][1,2,4]triazine-7-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloropyrrolo[2,1-f][1,2,4]triazine-7-sulfonylchloride is a chemical compound known for its unique structure and reactivity It belongs to the class of heterocyclic compounds, which are characterized by rings containing at least one atom other than carbon
Métodos De Preparación
The synthesis of 4-Chloropyrrolo[2,1-f][1,2,4]triazine-7-sulfonylchloride typically involves multiple steps. One common method starts with the preparation of pyrrolo[2,1-f][1,2,4]triazine, which is then chlorinated to introduce the chlorine atom at the 4-position. The sulfonyl chloride group is subsequently introduced through a sulfonation reaction. The reaction conditions often require the use of specific reagents such as diisopropylethylamine and solvents like toluene under an inert atmosphere .
Análisis De Reacciones Químicas
4-Chloropyrrolo[2,1-f][1,2,4]triazine-7-sulfonylchloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents are required.
Addition Reactions: The sulfonyl chloride group can react with nucleophiles to form sulfonamide derivatives.
Common reagents used in these reactions include bases like sodium hydroxide and acids like hydrochloric acid. The major products formed depend on the specific reaction conditions and the nature of the reagents used.
Aplicaciones Científicas De Investigación
4-Chloropyrrolo[2,1-f][1,2,4]triazine-7-sulfonylchloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-Chloropyrrolo[2,1-f][1,2,4]triazine-7-sulfonylchloride involves its interaction with molecular targets such as enzymes and proteins. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. This reactivity is exploited in various biochemical assays and research applications.
Comparación Con Compuestos Similares
4-Chloropyrrolo[2,1-f][1,2,4]triazine-7-sulfonylchloride can be compared with other similar compounds such as:
4-Chloropyrrolo[2,1-f][1,2,4]triazine-5-carbonitrile: This compound has a similar core structure but with a nitrile group instead of a sulfonyl chloride group.
2,4-Dichloropyrrolo[2,1-f][1,2,4]triazine: This compound has two chlorine atoms and lacks the sulfonyl chloride group.
Propiedades
Fórmula molecular |
C6H3Cl2N3O2S |
|---|---|
Peso molecular |
252.08 g/mol |
Nombre IUPAC |
4-chloropyrrolo[2,1-f][1,2,4]triazine-7-sulfonyl chloride |
InChI |
InChI=1S/C6H3Cl2N3O2S/c7-6-4-1-2-5(14(8,12)13)11(4)10-3-9-6/h1-3H |
Clave InChI |
YGJWIFMLGOVCHY-UHFFFAOYSA-N |
SMILES canónico |
C1=C2C(=NC=NN2C(=C1)S(=O)(=O)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(2-Methyl-2H-1,2,3-triazol-4-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13066279.png)
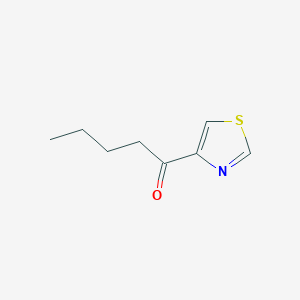

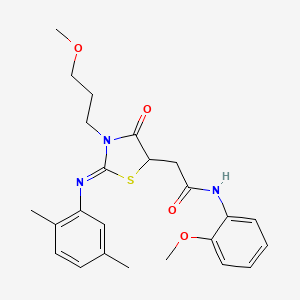
![{3-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-7-yl}methanamine](/img/structure/B13066297.png)
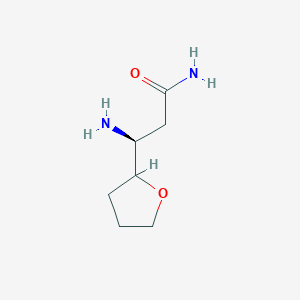
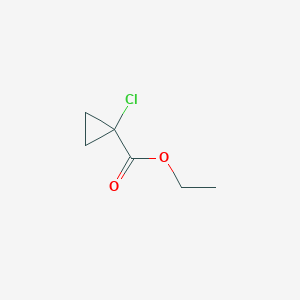
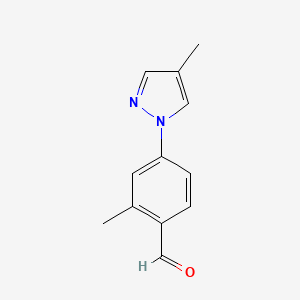
![2-Ethyl-5-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13066332.png)



![(13S,17R)-N-[(1E)-{[(2,4-dichlorophenyl)methoxy]amino}methylidene]-11,15-dioxa-16-azatetracyclo[8.7.0.0^{2,7}.0^{13,17}]heptadeca-1,3,5,7,9-pentaene-16-carboxamide](/img/structure/B13066389.png)
